A Technical Guide to (2R,4S)-4-hydroxypiperidine-2-carboxylic acid: A Chiral Scaffold for Advanced Drug Discovery
A Technical Guide to (2R,4S)-4-hydroxypiperidine-2-carboxylic acid: A Chiral Scaffold for Advanced Drug Discovery
Introduction: The Strategic Importance of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. A key strategy in this endeavor is the use of conformationally constrained amino acid analogues. These rigid scaffolds reduce the entropic penalty of binding to a biological target, often leading to a significant increase in affinity and selectivity. (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (also known as (2R,4S)-4-hydroxypipecolic acid), registered under CAS number 175671-49-5, has emerged as a particularly valuable chiral building block in this context.
This technical guide provides an in-depth overview of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, analytical characterization, and pivotal applications, offering field-proven insights into its role as a strategic component in the synthesis of complex pharmaceuticals.
Physicochemical and Structural Properties
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid derivative. Its structure features a piperidine ring with two stereocenters at the C2 and C4 positions, defining its specific cis configuration. The presence of the carboxylic acid, secondary amine, and secondary hydroxyl group provides multiple points for chemical modification and interaction with biological targets.
| Property | Value | Source |
| CAS Number | 175671-49-5 | Internal Data |
| Molecular Formula | C₆H₁₁NO₃ | [PubChem][1] |
| Molecular Weight | 145.16 g/mol | [PubChem][1] |
| IUPAC Name | (2R,4S)-4-hydroxypiperidine-2-carboxylic acid | Internal Data |
| Appearance | Off-white powder (Boc-protected form) | [Chem-Impex][2] |
| Computed XLogP3 | -3 | [PubChem][1] |
| Hydrogen Bond Donor Count | 3 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
| Rotatable Bond Count | 1 | [PubChem][1] |
The defined stereochemistry and the presence of polar functional groups contribute to its utility in creating molecules with specific three-dimensional orientations, which is critical for achieving high-affinity interactions with enzyme active sites and receptors. The hydroxyl group, in particular, can serve as a key hydrogen bonding motif and increases the solubility of resulting drug candidates.[3]
Strategic Synthesis: Accessing Enantiopure (2R,4S)-4-hydroxypiperidine-2-carboxylic acid
The synthesis of enantiomerically pure (2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a non-trivial challenge that has been addressed through several innovative strategies. The choice of synthetic route is often dictated by scalability, cost-effectiveness, and the desired purity profile. Two prominent and effective approaches are chemoenzymatic resolution and asymmetric synthesis from a chiral pool starting material.
Chemoenzymatic Resolution of N-Acetyl-(R,S)-allylglycine
A highly efficient and scalable method for producing all four diastereoisomers of 4-hydroxypipecolic acid has been developed, leveraging a combination of enzymatic resolution and chemical transformations.[4] This approach is particularly valuable in an industrial setting where large quantities of the chiral scaffold are required.
The causality behind this experimental choice lies in the high stereoselectivity of enzymes, which allows for the clean separation of enantiomers early in the synthesis, followed by robust chemical reactions to construct the piperidine ring.
Experimental Protocol: Chemoenzymatic Synthesis
The following protocol is adapted from the work of Lloyd et al. in Organic Process Research & Development.[5]
-
Enzymatic Resolution: Racemic N-acetyl-allylglycine is subjected to enzymatic hydrolysis using a proprietary acylase. This selectively deacylates one enantiomer, allowing for separation of the free amino acid from the acetylated form.
-
Acyliminium Ion Cyclization: The resolved enantiomer is then subjected to an acyliminium ion cyclization. This key step forms the piperidine ring, resulting in a diastereomeric mixture of 4-formyloxypipecolic acid derivatives.
-
Enzymatic Differentiation: The diastereomeric mixture is then treated with an enzyme that selectively hydrolyzes the formyl group of one diastereomer.
-
Separation and Purification: The resulting mixture of a hydroxylated and a formylated piperidine can be separated by partitioning between aqueous and organic phases. The desired stereoisomer is then isolated.
-
Final Deprotection: The N-protected and esterified intermediate (e.g., N-Boc methyl ester) is subjected to acidic hydrolysis. For example, refluxing with 2 M HCl for several days, followed by purification using an ion-exchange resin (e.g., Amberlite IRA-93), yields the final (2R,4S)-4-hydroxypiperidine-2-carboxylic acid.[5]
Asymmetric Synthesis from D-Glucoheptono-1,4-lactone
An elegant alternative is the use of a chiral pool starting material, where the stereochemistry of the final product is derived from a naturally occurring chiral molecule. D-Glucoheptono-1,4-lactone serves as an excellent starting point for an enantioselective synthesis of the title compound.[1]
This approach is powerful because it establishes the absolute stereochemistry from the outset, avoiding the need for a resolution step. The synthesis relies on a series of stereocontrolled transformations to convert the carbohydrate scaffold into the target piperidine.
Experimental Protocol: Asymmetric Synthesis
The following protocol is a summary of the synthetic strategy described by Di Nardo and Varela in The Journal of Organic Chemistry.[2]
-
Initial Transformations: D-Glucoheptono-1,4-lactone is converted via benzoylation, β-elimination, and diastereoselective hydrogenation into a key intermediate, 3,5-dideoxy-D-xylo-heptono-1,4-lactone.
-
Introduction of Nitrogen: The lactone is derivatized, and the C2 hydroxyl group is converted into an azide (N₃) functionality, which serves as a precursor to the amine.
-
Side Chain Degradation: The carbohydrate side chain is oxidatively cleaved to afford a hexurono-6,3-lactone intermediate containing an aldehyde.
-
Functional Group Manipulation: The aldehyde is chemoselectively reduced to a primary alcohol, which is then converted to a good leaving group (e.g., a mesylate).
-
Ring Formation and Deprotection: The azide is reduced to a primary amine via hydrogenation. The resulting amino-lactone is dissolved in an aqueous base, which promotes the opening of the lactone and an intramolecular nucleophilic substitution, displacing the mesylate to form the piperidine ring. The final product, (+)-(2R,4S)-4-hydroxypipecolic acid, is then purified by ion-exchange chromatography.[2]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid. Due to its polar nature and lack of a strong UV chromophore, derivatization is often employed for HPLC analysis.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for quantitative analysis and impurity profiling.
Protocol: HPLC Analysis with Pre-column Derivatization
This protocol is based on established methods for amino acid analysis.[6]
-
Sample Preparation: Prepare a stock solution of the compound in an appropriate solvent like water or a water/acetonitrile mixture.
-
Derivatization: To an aliquot of the sample solution, add a borate buffer (pH ~9.5) followed by a solution of a derivatizing agent, such as dansyl chloride in acetonitrile. This reaction attaches a chromophore to the secondary amine, enabling UV detection.
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the maximum absorbance of the derivative (e.g., ~254 nm for dansyl derivatives).
-
Chiral HPLC
To confirm the enantiomeric purity, a chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based or macrocyclic glycopeptide columns are often effective for separating chiral amino acids and their derivatives.[7][8] The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would be complex due to the cyclic structure and diastereotopic protons. Key signals would include multiplets in the regions of 1.5-2.5 ppm (piperidine ring protons), a multiplet around 3.0-3.5 ppm for the proton at C2, and a multiplet around 3.8-4.2 ppm for the proton at C4.
-
¹³C NMR: Expected signals would include those for the piperidine ring carbons (typically between 25-60 ppm), the C4 carbon bearing the hydroxyl group (~65-70 ppm), the C2 carbon bearing the carboxylic acid (~55-60 ppm), and the carboxyl carbon (~175-180 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecular ion [M+H]⁺ at m/z 146.07.
Applications in Drug Discovery and Development
The true value of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid lies in its application as a constrained scaffold in the synthesis of high-value therapeutic agents. Its rigid structure pre-organizes key pharmacophoric elements, enhancing binding affinity and selectivity.
HIV Protease Inhibitors: The Case of Palinavir
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a crucial component of Palinavir, a potent peptidomimetic-based HIV protease inhibitor.[9][10] In the structure of Palinavir, the piperidine ring serves as a constrained mimic of a dipeptide unit. This rigidity helps to lock the molecule into a bioactive conformation that fits precisely within the active site of the HIV protease enzyme, leading to potent inhibition of viral replication.[11]
NMDA Receptor Antagonists for Neurological Disorders
The N-methyl-D-aspartate (NMDA) receptor is a key target for the treatment of various neurological conditions, including epilepsy and neurodegenerative diseases. The (2R,4S)-pipecolic acid scaffold has been successfully incorporated into potent and selective NMDA receptor antagonists. For example, the compound LY235723, a tetrazole-substituted derivative, demonstrated that the antagonist activity resides specifically with the (2R,4S) stereoisomer.[12] This highlights the critical importance of stereochemistry, which is precisely controlled by using the title compound as a starting material.
Peptidomimetics and Other Bioactive Molecules
Beyond these specific examples, the compound is widely used in the synthesis of peptidomimetics, where it replaces natural amino acids to improve stability against enzymatic degradation and to enhance bioavailability.[13] Its versatile functional groups also allow for its use as an intermediate in the development of a wide range of other bioactive molecules, including potential analgesics and anti-inflammatory drugs.[1]
Conclusion and Future Outlook
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid stands as a testament to the power of stereochemically-defined, conformationally constrained scaffolds in modern drug discovery. Its synthesis, while complex, is achievable through robust and scalable chemoenzymatic and asymmetric methods. As a key building block in successful clinical candidates for HIV and neurological disorders, its value is well-established. For researchers and drug development professionals, this chiral intermediate represents a powerful tool for designing next-generation therapeutics with superior efficacy and specificity. The continued exploration of new synthetic routes and applications will undoubtedly solidify its place in the medicinal chemist's toolbox for years to come.
References
- Chem-Impex. (n.d.). 2R,4S-Boc-4-hydroxypiperidine-2-carboxylic acid.
-
Figshare. (2018). Practical, Stereoselective Synthesis of Palinavir, a Potent HIV Protease Inhibitor. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151907, 4-Hydroxypipecolic acid. Retrieved from [Link]
-
Di Nardo, C., & Varela, O. (1999). Enantioselective Synthesis of (2R,4S)- and (2S,4R)-4-Hydroxypipecolic Acid from d-Glucoheptono-1,4-lactone. The Journal of Organic Chemistry, 64(17), 6119-6125. Retrieved from [Link]
-
Lloyd, R. C., Smith, M. E. B., Brick, D., Taylor, S. J. C., Chaplin, D. A., & McCague, R. (2002). Chemoenzymatic Synthesis of the Four Diastereoisomers of 4-Hydroxypipecolic Acid from N-Acetyl-(R,S)-allylglycine: Chiral Scaffolds for Drug Discovery. Organic Process Research & Development, 6(6), 762-766. Retrieved from [Link]
-
Avantor. (n.d.). 1 result for (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]
- Chem-Impex. (n.d.). Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid.
-
ResearchGate. (n.d.). Inhibition of virus replication and cytotoxicity of palinavir. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic Synthesis of the Four Diastereoisomers of 4-Hydroxypipecolic Acid from N-Acetyl-(R,S)-allylglycine: Chiral Scaffolds for Drug Discovery. Retrieved from [Link]
-
Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-5. Retrieved from [Link]
-
ChemicalCell. (n.d.). 4-Hydroxypipecolic Acid CAS NO 14228-16-1. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-HYDROXY-2-PIPERIDINECARBOXYLIC ACID, (2S,4R)-. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-HYDROXY-2-PIPERIDINECARBOXYLIC ACID, CIS-. Retrieved from [Link]
-
NextSDS. (n.d.). 4-hydroxypipecolic acid — Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of pipecolic acid from cyclic enaminones. Retrieved from [Link]
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Retrieved from [Link]
-
Lamarre, D., et al. (n.d.). Antiviral properties of palinavir, a potent inhibitor of the human immunodeficiency virus type 1 protease. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
